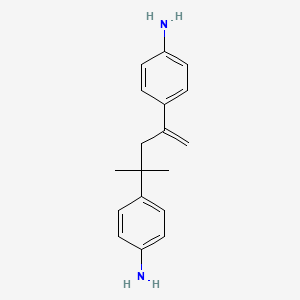
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene is an organic compound characterized by the presence of two p-aminophenyl groups attached to a 4-methyl-1-pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene typically involves the reaction of 4-methyl-1-pentene with p-nitroaniline, followed by a reduction process to convert the nitro groups to amino groups. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the original amino compound.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino groups.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene involves its interaction with various molecular targets through its amino groups. These groups can form hydrogen bonds, participate in nucleophilic attacks, and engage in other chemical interactions, influencing the compound’s reactivity and functionality. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science .
Comparison with Similar Compounds
- Bis(4-aminophenyl) disulfide
- Bis(4-aminophenyl) ether
- Bis(4-aminophenyl) methane
Comparison: 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene is unique due to its 4-methyl-1-pentene backbone, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific structural attributes, such as in the synthesis of specialized polymers and materials .
Properties
CAS No. |
62741-12-2 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-4-methylpent-1-en-2-yl]aniline |
InChI |
InChI=1S/C18H22N2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-11H,1,12,19-20H2,2-3H3 |
InChI Key |
KSNRJOXTTHDGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















